molecular formula C12H16FNO2 B13708034 Methyl 4-(2-Amino-4-fluoro-5-methylphenyl)butanoate

Methyl 4-(2-Amino-4-fluoro-5-methylphenyl)butanoate

Cat. No.: B13708034
M. Wt: 225.26 g/mol
InChI Key: OPDWBYVYYOPGBV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-Amino-4-fluoro-5-methylphenyl)butanoate typically involves esterification reactions. One common method is the Fischer esterification, where the corresponding carboxylic acid reacts with methanol in the presence of an acid catalyst . Another method involves the use of coupling reactions, such as the Suzuki-Miyaura coupling, which employs boron reagents and palladium catalysts to form the desired ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient mixing and reaction rates. The use of automated systems for precise control of temperature, pressure, and reactant concentrations is crucial for optimizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-Amino-4-fluoro-5-methylphenyl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-(2-Amino-4-fluoro-5-methylphenyl)butanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(2-Amino-4-fluoro-5-methylphenyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which then interacts with the target site. The amino and fluoro groups may enhance binding affinity and specificity through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-Amino-4-chloro-5-methylphenyl)butanoate
  • Methyl 4-(2-Amino-4-bromo-5-methylphenyl)butanoate
  • Methyl 4-(2-Amino-4-iodo-5-methylphenyl)butanoate

Uniqueness

Methyl 4-(2-Amino-4-fluoro-5-methylphenyl)butanoate is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance metabolic stability and bioavailability, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C12H16FNO2

Molecular Weight

225.26 g/mol

IUPAC Name

methyl 4-(2-amino-4-fluoro-5-methylphenyl)butanoate

InChI

InChI=1S/C12H16FNO2/c1-8-6-9(11(14)7-10(8)13)4-3-5-12(15)16-2/h6-7H,3-5,14H2,1-2H3

InChI Key

OPDWBYVYYOPGBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)N)CCCC(=O)OC

Origin of Product

United States

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